

# 5-Bromo-6-methylisoquinoline CAS number and identifiers

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## Compound of Interest

Compound Name: **5-Bromo-6-methylisoquinoline**

Cat. No.: **B1372690**

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An In-depth Technical Guide to **5-Bromo-6-methylisoquinoline** for Advanced Research

## Core Compound Identifiers

**5-Bromo-6-methylisoquinoline** is a key intermediate whose utility stems from the strategic placement of the bromine atom and the methyl group on the isoquinoline scaffold. These features allow for selective functionalization and tuning of molecular properties.

Identifier	Value	Source
CAS Number	1146298-61-4	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	<a href="#">[1]</a>
Molecular Weight	222.08 g/mol	<a href="#">[1]</a>
IUPAC Name	5-bromo-6-methylisoquinoline	N/A
Canonical SMILES	CC1=CC2=C(C=CN=C2)C=C1 Br	N/A

## Synthesis Pathway: A Proposed Protocol

While a direct, peer-reviewed synthesis for **5-Bromo-6-methylisoquinoline** is not extensively documented in readily available literature, a robust synthetic route can be proposed by adapting established procedures for the bromination of the isoquinoline core. The following

protocol is based on the highly effective method for synthesizing 5-bromoisoquinoline using N-Bromosuccinimide (NBS) in a strong acid.[2][3] The starting material for this proposed synthesis would be 6-methylisoquinoline.

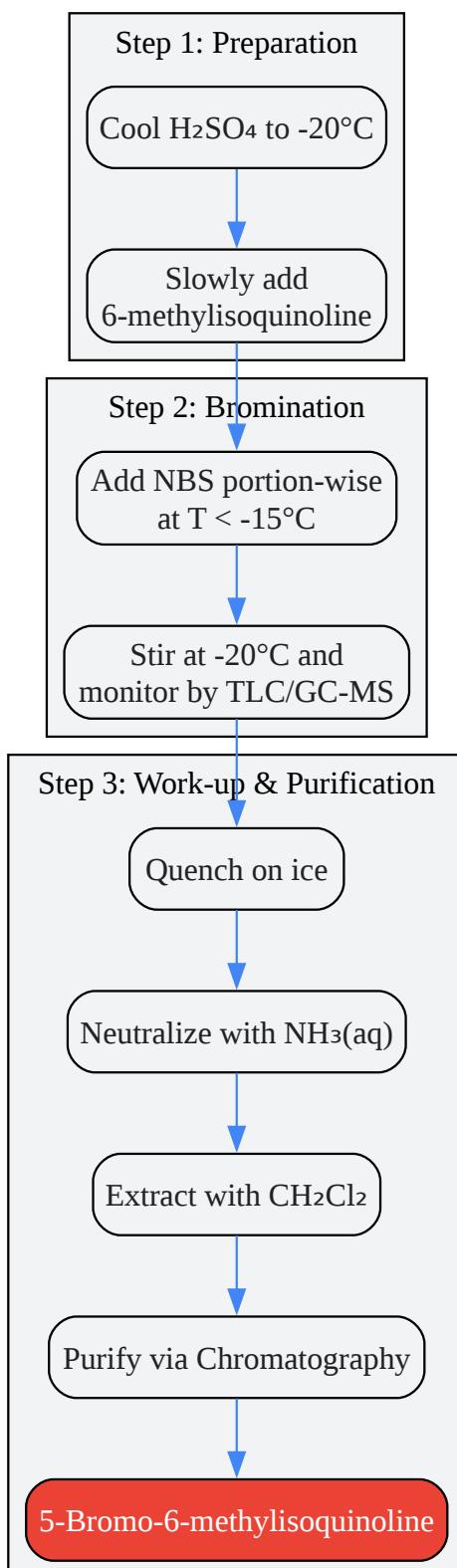
## Causality of Experimental Choices:

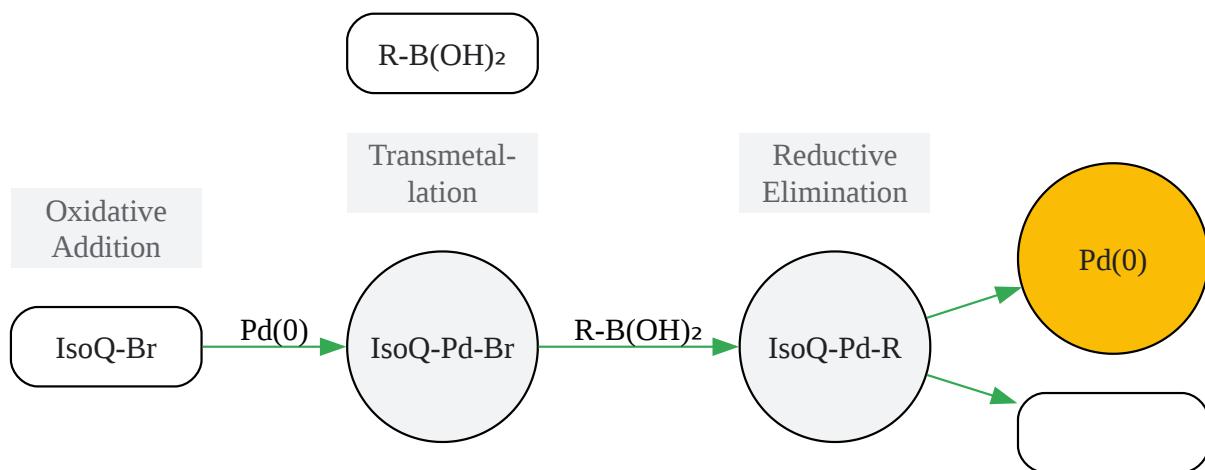
- Starting Material: 6-methylisoquinoline is selected as the direct precursor. The methyl group is an ortho-, para-director; however, under strongly acidic conditions, the protonated pyridine ring deactivates the heterocyclic portion, directing electrophilic substitution to the benzene ring.
- Reagent: N-Bromosuccinimide (NBS) is a reliable and easily handled source of electrophilic bromine, making it preferable to liquid bromine for safety and selectivity.[2]
- Solvent/Catalyst: Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) serves as both the solvent and a crucial protonating agent. Protonation of the isoquinoline nitrogen deactivates the pyridine ring towards electrophilic attack, thereby directing the bromination to the C5 position of the carbocyclic ring.[2][3]
- Temperature Control: Maintaining a low temperature (e.g., -20°C to -15°C) is critical to control the reaction's exothermicity and to maximize the regioselectivity, suppressing the formation of other bromo-isomers.[3]

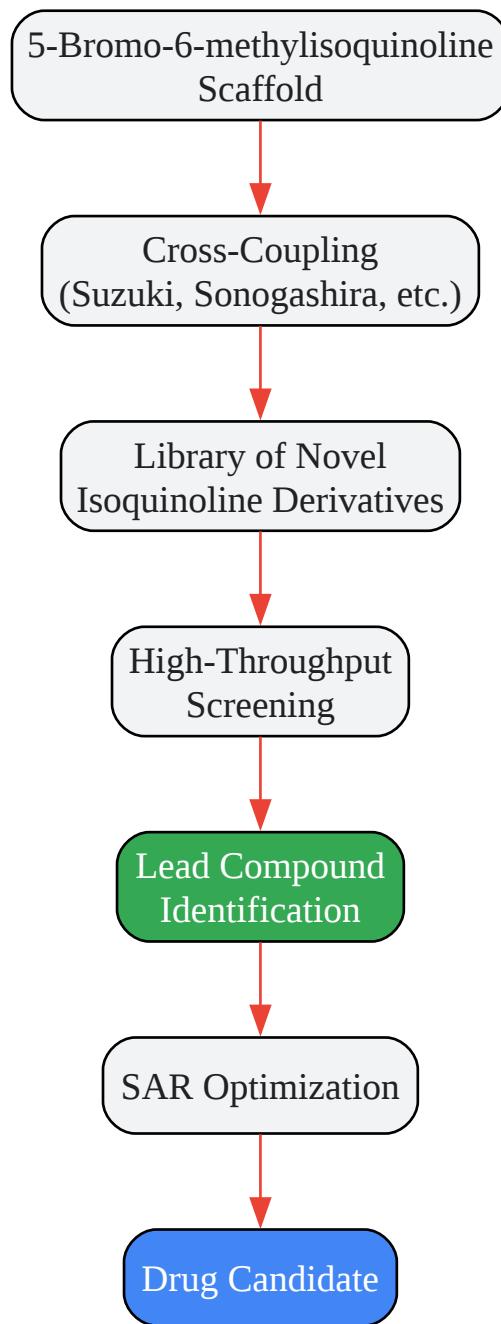
## Proposed Experimental Protocol: Synthesis of 5-Bromo-6-methylisoquinoline

- Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, internal thermometer, and a nitrogen inlet, add concentrated sulfuric acid (approx. 8-10 mL per gram of starting material). Cool the acid to -20°C using a dry ice/acetone bath.
- Addition of Starting Material: Slowly add 6-methylisoquinoline (1.0 eq) to the stirred, cold sulfuric acid, ensuring the internal temperature does not rise above -10°C.
- Bromination: Once the starting material is fully dissolved and the solution is re-cooled to -20°C, add N-Bromosuccinimide (NBS, 1.1-1.2 eq) portion-wise. Maintain vigorous stirring and ensure the temperature does not exceed -15°C during the addition.

- Reaction Monitoring: Stir the reaction mixture at -20°C. Monitor the reaction's progress by taking small aliquots, quenching them in ice/ammonia, extracting with dichloromethane, and analyzing by TLC or GC-MS until the starting material is consumed.
- Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice. In a well-ventilated fume hood, slowly neutralize the mixture to a pH of 8-9 using a concentrated aqueous ammonia solution, ensuring the temperature is kept low with an external ice bath.
- Extraction: Extract the resulting aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure **5-Bromo-6-methylisoquinoline**.







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